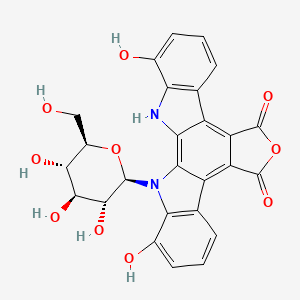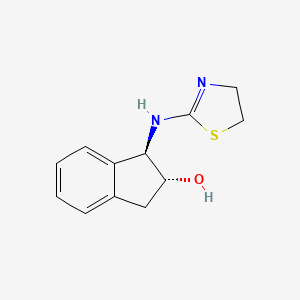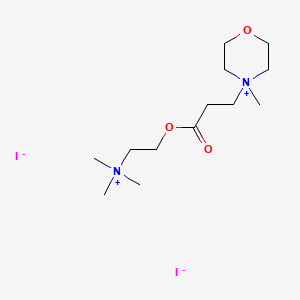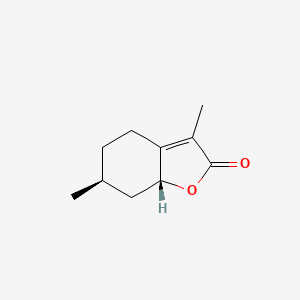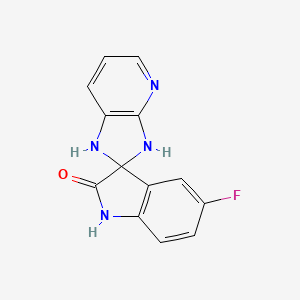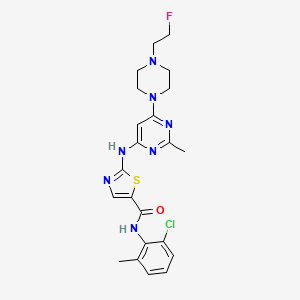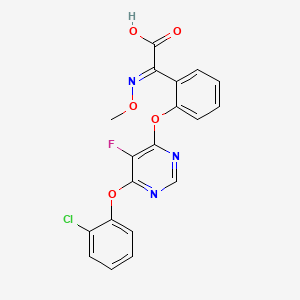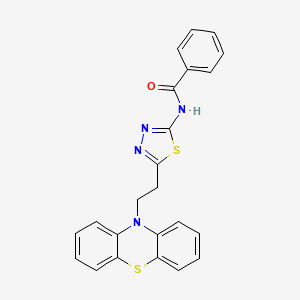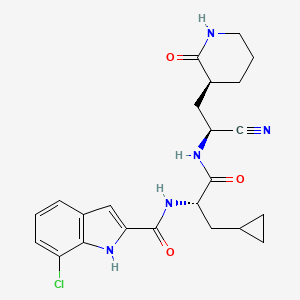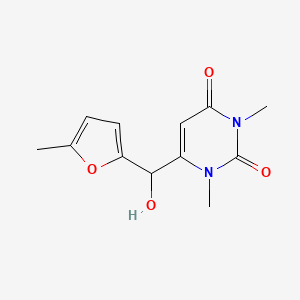
Irbesartan metabolite 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irbesartan is a potent and selective angiotensin II type-1 receptor blocker used primarily for the treatment of hypertension. It undergoes extensive metabolism in the liver, resulting in several metabolites. One of the significant metabolites is Irbesartan Metabolite 3, which is formed through oxidation and glucuronidation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Irbesartan involves several key steps, including the formation of tetrazole from secondary amide, N-alkylation, and debenzylation. The key intermediate, 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole, is prepared through the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as the solvent .
Industrial Production Methods: For large-scale production, the process involves the use of tributyltin azide for tetrazole formation, followed by trityl protection and subsequent cleavage using aqueous hydrochloride in a methanol and tetrahydrofuran mixture. This method ensures high yield and purity suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions: Irbesartan Metabolite 3 undergoes several chemical reactions, including oxidation, reduction, and substitution. The primary reactions involve glucuronidation and oxidation in the liver .
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, primarily CYP2C9.
Glucuronidation: Involves the enzyme UGT1A3, leading to the formation of glucuronide conjugates.
Major Products: The major products formed from these reactions include Irbesartan glucuronide and other oxidized metabolites .
Aplicaciones Científicas De Investigación
Irbesartan Metabolite 3 has several applications in scientific research:
Chemistry: Used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the metabolic processes and the role of liver enzymes in drug metabolism.
Mecanismo De Acción
Irbesartan Metabolite 3 exerts its effects by blocking the angiotensin II type-1 receptor, which is involved in vasoconstriction and blood pressure regulation. The metabolite binds to the receptor, preventing angiotensin II from exerting its vasoconstrictive effects, thereby lowering blood pressure . The primary molecular targets include the angiotensin II type-1 receptor and associated signaling pathways .
Comparación Con Compuestos Similares
Losartan: Another angiotensin II receptor blocker with similar pharmacological effects but different metabolic pathways.
Valsartan: Known for its high oral bioavailability and distinct pharmacokinetic profile.
Candesartan: Requires biotransformation for its pharmacological activity, unlike Irbesartan.
Uniqueness: Irbesartan Metabolite 3 is unique due to its high selectivity for the angiotensin II type-1 receptor and its extensive metabolism involving both oxidation and glucuronidation. This results in a prolonged half-life and sustained pharmacological effects .
Propiedades
Número CAS |
208923-63-1 |
|---|---|
Fórmula molecular |
C25H26N6O3 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-[4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-2-yl]butanoic acid |
InChI |
InChI=1S/C25H26N6O3/c32-22(33)9-5-8-21-26-25(14-3-4-15-25)24(34)31(21)16-17-10-12-18(13-11-17)19-6-1-2-7-20(19)23-27-29-30-28-23/h1-2,6-7,10-13H,3-5,8-9,14-16H2,(H,32,33)(H,27,28,29,30) |
Clave InChI |
SQPSUXCOWHFKKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)N(C(=N2)CCCC(=O)O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


